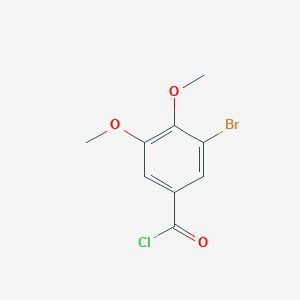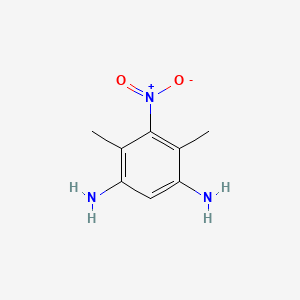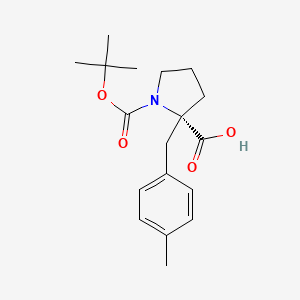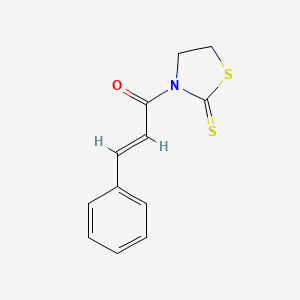
3-Cinnamoylthiazolidine-2-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Cinnamoylthiazolidine-2-thione involves the reaction of cinnamaldehyde (or its derivatives) with thiosemicarbazide. The process typically occurs under mild conditions and yields the desired product. Various synthetic approaches, including multicomponent reactions and green chemistry methods, have been explored to improve yield, purity, and selectivity .
Molecular Structure Analysis
The molecular structure of 3-Cinnamoylthiazolidine-2-thione consists of a thiazolidine ring (containing nitrogen and sulfur atoms) fused with a cinnamoyl group. The cinnamoyl moiety provides aromatic character, while the thiazolidine ring contributes to its pharmacological properties .
Chemical Reactions Analysis
- Thiazolidine Ring Cleavage : Under certain conditions, the C–S bond in the thiazolidine ring can cleave, leading to the formation of other products .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antioxidant Properties
3-Cinnamoylthiazolidine-2-thione demonstrates potent antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it valuable in combating oxidative stress-related diseases. Researchers have explored its potential as a natural antioxidant in food preservation and nutraceutical formulations .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for managing chronic inflammatory conditions such as arthritis, colitis, and dermatitis. Its mechanism involves suppressing NF-κB activation and reducing inflammatory mediator production .
Antimicrobial Activity
3-Cinnamoylthiazolidine-2-thione displays antimicrobial effects against bacteria, fungi, and viruses. Researchers have investigated its role in inhibiting bacterial growth, biofilm formation, and fungal pathogens. Its broad-spectrum activity suggests potential applications in pharmaceuticals, cosmetics, and agriculture .
Anti-Cancer Potential
Studies have explored the compound’s anti-cancer properties, particularly its impact on human prostate cancer cell lines. Although further research is needed, initial findings indicate that 3-Cinnamoylthiazolidine-2-thione may interfere with cancer cell proliferation and survival pathways. Its unique chemical structure makes it an intriguing lead compound for drug development .
Hypoglycemic Effects
The compound has attracted attention for its hypoglycemic activity. It may enhance insulin sensitivity and regulate blood glucose levels. Researchers have investigated its potential as an adjunct therapy for diabetes management. Its mode of action involves interactions with glucose transporters and insulin signaling pathways .
Cardiovascular Protection
Preliminary studies suggest that 3-Cinnamoylthiazolidine-2-thione may have cardio-protective effects. It could reduce oxidative stress, inflammation, and endothelial dysfunction, contributing to overall cardiovascular health. Further research is needed to validate its potential in preventing heart diseases .
Mécanisme D'action
Target of Action
3-Cinnamoylthiazolidine-2-thione, like other thiazolidine-2-thione derivatives, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptors, specifically PPARγ (PPAR-gamma, PPARG), which are activated by the compound . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
The compound acts by activating PPARs, thereby increasing transcription of certain genes and decreasing transcription of others . This results in an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by 3-Cinnamoylthiazolidine-2-thione affects the biochemical pathways related to glucose and lipid metabolism . This includes the regulation of gene expression via PPARγ, which is tissue-specific . Although its role in adipocyte differentiation is well documented, the normal functions of PPARγ remain unclear .
Result of Action
The activation of PPARγ by 3-Cinnamoylthiazolidine-2-thione leads to a decrease in plasma glucose and insulin levels, and an improvement in some of the abnormalities of lipid metabolism . This is associated with an increase in insulin sensitivity in peripheral tissues, with relatively little effect on hepatic glucose output .
Action Environment
The action of 3-Cinnamoylthiazolidine-2-thione, like many other compounds, can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other substances. It’s also worth noting that gene expression, which is a key part of the compound’s mechanism of action, is often under the influence of environmental factors in so-called ‘gene–environment interactions’ .
Propriétés
IUPAC Name |
(E)-3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWILMQOCSTVLI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=S)N1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cinnamoylthiazolidine-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



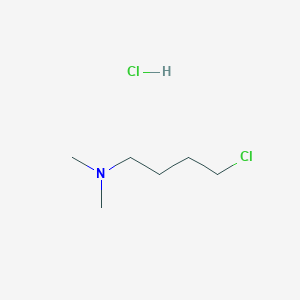
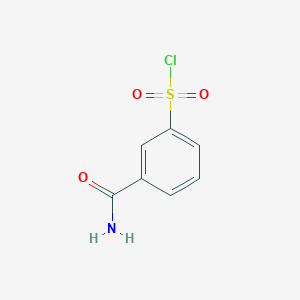
![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)
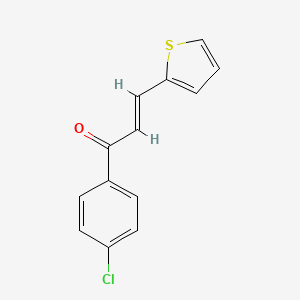
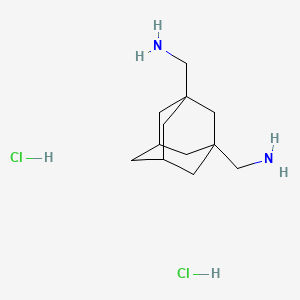
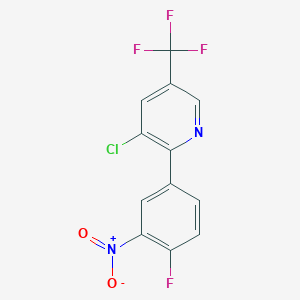
![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
